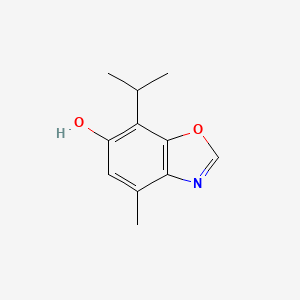
7-Bromo-6-iodo-1,2-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-6-iodo-1,2-benzothiazole is a heterocyclic compound that belongs to the isothiazole family. Isothiazoles are known for their unique chemical properties and biological activities. The presence of both bromine and iodine atoms in the structure of this compound makes it a valuable compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-iodo-1,2-benzothiazole typically involves the introduction of bromine and iodine atoms into the benzo[d]isothiazole ring. One common method is the halogenation of benzo[d]isothiazole derivatives using bromine and iodine reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like iron(III) chloride or copper(II) bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-6-iodo-1,2-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of catalysts.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted benzo[d]isothiazoles.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and thioethers.
Aplicaciones Científicas De Investigación
7-Bromo-6-iodo-1,2-benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and catalysts for various chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Bromo-6-iodo-1,2-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of bromine and iodine atoms enhances its reactivity and ability to form stable complexes with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Chloro-6-iodobenzo[d]isothiazole
- 7-Bromo-6-fluorobenzo[d]isothiazole
- 7-Iodo-6-methylbenzo[d]isothiazole
Uniqueness
7-Bromo-6-iodo-1,2-benzothiazole is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical reactivity and biological properties
Propiedades
Fórmula molecular |
C7H3BrINS |
|---|---|
Peso molecular |
339.98 g/mol |
Nombre IUPAC |
7-bromo-6-iodo-1,2-benzothiazole |
InChI |
InChI=1S/C7H3BrINS/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H |
Clave InChI |
VBBGYRGYSAHIMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C=NS2)Br)I |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-Cyanophenyl)methyl]nonanamide](/img/structure/B8681185.png)

![2-p-Tolylbenzo[d]oxazol-4-amine](/img/structure/B8681195.png)
![Carbamic acid, [5-[(ethylsulfonyl)amino]-2-fluorophenyl]-, ethyl ester](/img/structure/B8681212.png)




![3-(3-Methyl-1H-pyrazolo[4,3-c]isoquinolin-5-yl)phenol](/img/structure/B8681255.png)





